molecular formula C17H16N4OS B2753188 N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415633-41-7

N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2753188
CAS No.: 2415633-41-7
M. Wt: 324.4
InChI Key: MJUKHGDYOUPDTQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 2-methylbenzothiazole-5-carboxylic acid with amines under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid and heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In the field of chemistry, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer, tuberculosis, and diabetes.

Industry: The compound's unique properties make it valuable in industrial applications, including the development of new materials, dyes, and pharmaceuticals. Its versatility and stability make it an attractive candidate for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylbenzothiazole: A simpler benzothiazole derivative with similar structural features.

  • 5,6,7,8-Tetrahydrocinnoline-3-carboxamide: A related compound without the benzothiazole moiety.

  • Other Benzothiazole Derivatives: Various derivatives with different substituents and functional groups.

Uniqueness: N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide stands out due to its unique combination of the benzothiazole and tetrahydrocinnoline moieties. This combination provides distinct chemical and biological properties that are not found in simpler derivatives or related compounds.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-18-14-9-12(6-7-16(14)23-10)19-17(22)15-8-11-4-2-3-5-13(11)20-21-15/h6-9H,2-5H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUKHGDYOUPDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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